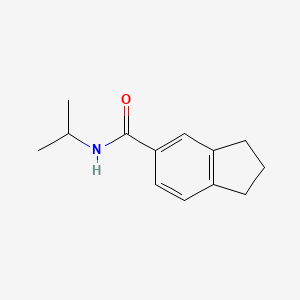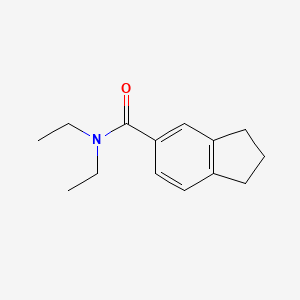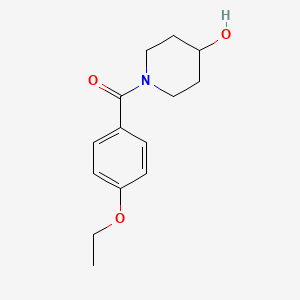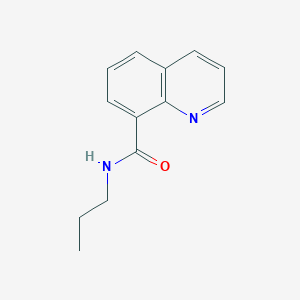![molecular formula C17H24N2O2 B7474796 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as Dibenzoylmethane (DBM), is a natural compound found in plants such as turmeric and is widely used in scientific research due to its various biochemical and physiological effects. DBM has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
DBM exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, modulation of cell signaling pathways, and regulation of gene expression. In cancer cells, DBM has been found to induce apoptosis (programmed cell death) and inhibit tumor growth through regulation of cell cycle progression.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects, including antioxidant properties, regulation of lipid metabolism, and modulation of the immune system. It has also been found to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for use in scientific research, including its low toxicity and high solubility in various solvents. However, its stability and purity can be affected by factors such as temperature, light, and pH, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DBM. These include further investigation of its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as exploration of its potential use in other disease states. Additionally, research may focus on improving the stability and purity of DBM, as well as developing novel synthetic methods for its production.
Métodos De Síntesis
DBM can be synthesized using a variety of methods, including condensation of benzoyl chloride and piperazine, or through the reaction of dibenzoylmethane and methyl propionate. The purity and yield of DBM can be improved through recrystallization, column chromatography, or other purification techniques.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory properties, which make it a potential treatment for chronic inflammation-related diseases such as arthritis and inflammatory bowel disease. Additionally, DBM has been found to have anti-cancer properties, particularly in breast and prostate cancer cells. It has also been studied for its neuroprotective effects, showing potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)14(4)11-15/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOZWNVUGVMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)




